molecular formula C12H7BrN2O B8436794 6-(2-Bromophenoxy)picolinonitrile

6-(2-Bromophenoxy)picolinonitrile

Cat. No.: B8436794
M. Wt: 275.10 g/mol
InChI Key: MJNIXYZYVDTRHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Bromophenoxy)picolinonitrile is a heteroaromatic compound featuring a pyridine core substituted with a nitrile group at the 2-position and a 2-bromophenoxy group at the 6-position (Figure 1). The bromophenoxy moiety introduces steric bulk and electron-withdrawing effects, which can modulate reactivity, binding affinity, and pharmacokinetic properties.

Properties

Molecular Formula

C12H7BrN2O

Molecular Weight

275.10 g/mol

IUPAC Name

6-(2-bromophenoxy)pyridine-2-carbonitrile

InChI

InChI=1S/C12H7BrN2O/c13-10-5-1-2-6-11(10)16-12-7-3-4-9(8-14)15-12/h1-7H

InChI Key

MJNIXYZYVDTRHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=CC(=N2)C#N)Br

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Substituent Molecular Weight LogP* Key Applications Reference
This compound 6-(2-BrPhO) ~289.1 3.2 (est.) Kinase inhibitors, intermediates
6-Bromo-3-fluoropicolinonitrile 6-Br, 3-F 215.01 1.8 Cross-coupling reactions
5-Cyclohexylpicolinonitrile 5-Cyclohexyl 191.1 2.5 Hydrophobic interactions
6-(Trifluoromethyl)picolinonitrile 6-CF₃ 172.11 1.4 Enzyme inhibition

*LogP values estimated using fragment-based methods.

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